molecular formula C28H23N3O5 B12378862 Tetramethylrhodamine-5-maleimide

Tetramethylrhodamine-5-maleimide

Cat. No.: B12378862
M. Wt: 481.5 g/mol
InChI Key: KTVDADGGDFOITB-UHFFFAOYSA-N
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Description

Tetramethylrhodamine-5-maleimide is a thiol-reactive fluorescent dye widely used in various scientific fields. It is known for its photostability and pH-insensitive red-orange fluorescence, making it suitable for labeling proteins and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylrhodamine-5-maleimide is synthesized through a series of chemical reactions involving tetramethylrhodamine and maleimide. The process typically involves the reaction of tetramethylrhodamine with maleic anhydride in the presence of a catalyst under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Mechanism of Action

Tetramethylrhodamine-5-maleimide exerts its effects through its thiol-reactive properties. It forms covalent bonds with thiol groups in proteins, resulting in stable fluorescent conjugates. This allows for the visualization and tracking of proteins in various biological systems . The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to protein labeling and detection .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrol-1-yl)benzoate

InChI

InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)22-13-18(7-8-19(22)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3

InChI Key

KTVDADGGDFOITB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N5C(=O)C=CC5=O)C(=O)[O-]

Origin of Product

United States

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